1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one
Description
1-(2-Ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 2-ethoxyphenyl substituent at the 1-position and a morpholine-4-carbonyl group at the 4-position of the pyrrolidin-2-one core. Pyrrolidinones are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities . The morpholine moiety enhances solubility and bioavailability, while the ethoxyphenyl group may influence electronic properties and target binding .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-2-23-15-6-4-3-5-14(15)19-12-13(11-16(19)20)17(21)18-7-9-22-10-8-18/h3-6,13H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXMXDLCAYJKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328395 | |
| Record name | 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49730384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
873565-41-4 | |
| Record name | 1-(2-ethoxyphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural analogs and their reported activities:
Substituent Effects on Bioactivity
- Ethoxyphenyl vs. Hydroxyphenyl/Chlorophenyl (): The 2-ethoxyphenyl group in the target compound is less polar than the 5-chloro-2-hydroxyphenyl group in , which may reduce antioxidant activity but improve membrane permeability.
- Morpholine-carbonyl vs. Oxadiazole/Benzimidazole ():
The morpholine-carbonyl group is a polar, hydrogen-bond-accepting moiety, contrasting with the thioxo-oxadiazole () or benzimidazole (), which may participate in π-π stacking or metal coordination. This difference suggests divergent target profiles, such as kinase inhibition (morpholine) vs. antioxidant mechanisms (oxadiazole) .
Physicochemical Properties
- Lipophilicity (logP):
The ethoxyphenyl group (moderate logP) balances lipophilicity better than the highly polar hydroxyphenyl () or the more lipophilic diphenyl groups (). - Solubility:
Morpholine derivatives generally exhibit higher aqueous solubility due to the oxygen atom’s hydrogen-bonding capacity, a critical advantage over compounds like the benzimidazole analog () .
Methodological Considerations in Structural Analysis
The structural determination of these compounds often relies on crystallographic tools such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) . For example, analogs in and likely used these programs for confirming stereochemistry and intermolecular interactions.
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